4-Amino-2-methylnicotinaldehyde 4-Amino-2-methylnicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17568824
InChI: InChI=1S/C7H8N2O/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

4-Amino-2-methylnicotinaldehyde

CAS No.:

Cat. No.: VC17568824

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-methylnicotinaldehyde -

Specification

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 4-amino-2-methylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C7H8N2O/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3,(H2,8,9)
Standard InChI Key ZIQAUDJTMCZQFA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=C1C=O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

4-Amino-2-methylnicotinaldehyde belongs to the pyridine derivative family, with systematic IUPAC naming reflecting its substitution pattern: a methyl group at position 2, an amino group at position 4, and an aldehyde at position 3 of the pyridine ring (Figure 1) . Confusion may arise due to alternative naming conventions, such as "2-amino-4-methylpyridine-3-carbaldehyde" (CASRN 54856-60-9) , which refers to the same structure but prioritizes different substituents in the naming hierarchy.

Figure 1: Structural Representation

OHCNCCH3\begin{array}{ccc} & \text{O} & \\ & || & \\ \text{H} & - & \text{C} \\ & | & \\ & \text{N} & \\ & | & \\ \text{C} & - & \text{CH}_3 \\ \end{array}

SMILES: O=Cc1c(C)[nH]ccc1=N

Physicochemical Properties

Key properties are summarized in Table 1 :

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}
Molecular Weight136.15 g/mol
CAS Number1060809-70-2
Melting PointNot Available (N/A)
Boiling PointN/A
DensityN/A
LogP (Partition Coeff.)0.71
SolubilityModerate in polar solvents

The compound’s moderate logP value (logP=0.71\log P = 0.71) suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in both aqueous and organic media .

Synthesis and Reactivity

Synthetic Routes

While detailed protocols are proprietary, general methods for analogous nicotinaldehydes involve:

  • Vilsmeier-Haack Reaction: Formylation of 4-amino-2-methylpyridine using phosphoryl chloride and dimethylformamide .

  • Oxidative Methods: Controlled oxidation of 4-amino-2-methylnicotinyl alcohol with manganese dioxide .

Functional Group Reactivity

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the amino group participates in condensations (e.g., Schiff base formation) . This dual functionality enables the synthesis of:

  • Heterocycles: Quinazolines via cyclocondensation with ketones .

  • Pharmaceutical Intermediates: Anticancer agents through coupling with aryl boronic acids .

Applications in Industry and Research

Pharmaceutical Development

4-Amino-2-methylnicotinaldehyde serves as a precursor in kinase inhibitor synthesis, particularly for targeting EGFR (epidermal growth factor receptor) in oncology . Its scaffold is integral to compounds under investigation for neurodegenerative diseases due to blood-brain barrier permeability .

Agrochemical Innovations

In agrochemistry, the compound is utilized in fungicide development. Derivatives exhibit activity against Phytophthora infestans, a pathogen responsible for potato blight .

Materials Science

Its conjugated π-system enables applications in organic semiconductors, where it acts as a electron-deficient moiety in donor-acceptor polymers .

Future Directions and Research Gaps

Despite its utility, challenges persist:

  • Stereoselective Synthesis: Improved methods for enantiomerically pure derivatives are needed.

  • Ecotoxicology Studies: Long-term environmental impact assessments remain unexplored .

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